1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride

説明

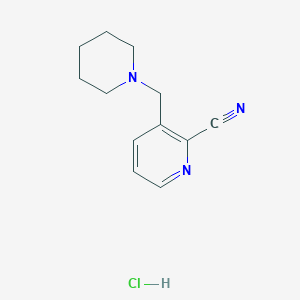

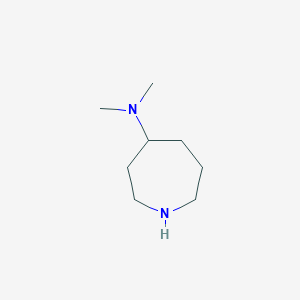

1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride, also known as BPMPD, is a compound that belongs to the class of piperazine derivatives. It is an analytical reference material categorized as a piperazine . It has stimulant properties and is regulated as a Schedule I compound in the United States .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research for many years. Recent advances in the synthesis of piperazines focus on C–H functionalization . The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of 1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is 332.3 g/mol. The exact molecular structure can be found in various chemical databases .Chemical Reactions Analysis

1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is involved in various chemical reactions. For instance, it has been reported that it participates in the Grignard reaction to give a-(1-benzy1-4-piperidy1)-diphenylmethanol .Physical And Chemical Properties Analysis

1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is a white solid . More detailed physical and chemical properties can be found in various chemical databases .科学的研究の応用

Discovery and Therapeutic Applications

ACAT-1 Inhibitors for Treating Diseases : Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), which exhibits selectivity over ACAT-2. The insertion of a piperazine unit enhanced aqueous solubility and oral absorption, suggesting its potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

G Protein-Biased Dopaminergics : Möller et al. (2017) explored the structural motifs of 1,4-disubstituted aromatic piperazines, which led to the development of high-affinity dopamine receptor partial agonists. These compounds demonstrated potential as novel therapeutics for psychiatric disorders due to their preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors (Möller et al., 2017).

Anticonvulsant Agents : Rybka et al. (2017) synthesized a new series of pyrrolidine-2,5-dione derivatives, including those with 1,3-substituted piperazine units, showing potent anticonvulsant activity. This research highlights the potential of these compounds as antiepileptic drugs with better protective indices than well-known antiepileptic drugs (Rybka et al., 2017).

Antidiabetic Piperazine Derivatives : Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds, with some showing a significant increase in insulin secretion independently of alpha2 adrenoceptor blockage. This suggests their utility in improving glucose tolerance without causing hypoglycemia or other side effects (Le Bihan et al., 1999).

Heterocyclic Carboxamides as Antipsychotic Agents : Norman et al. (1996) investigated heterocyclic analogues of a potential antipsychotic compound, leading to two derivatives with potent in vivo activities comparable to the parent compound. These findings contribute to the development of antipsychotic medications with reduced side effects (Norman et al., 1996).

Safety And Hazards

1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is used as reference materials for forensic laboratories. It affects the central and the autonomic nervous systems, the blood pressure, and smooth muscle . Adverse effects have been reported following its use including acute psychosis, renal toxicity, and seizures .

特性

IUPAC Name |

1-benzyl-4-(pyrrolidin-2-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3.2ClH/c1-2-5-15(6-3-1)13-18-9-11-19(12-10-18)14-16-7-4-8-17-16;;/h1-3,5-6,16-17H,4,7-14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRHYPUEKYHTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-acetyl-2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1525597.png)

![1,9-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B1525598.png)

![[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1525609.png)